molecular formula C22H19N3O3S2 B2653800 (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 895432-31-2

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2653800
CAS No.: 895432-31-2
M. Wt: 437.53
InChI Key: REUBZOPRGYADCY-JXMROGBWSA-N
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Description

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3) tyrosine kinase. This targeted compound has emerged as a critical pharmacological tool for investigating the role of FGFR3 signaling in various pathological contexts. Its primary research value lies in the study of cancers driven by aberrant FGFR3 activity, such as urothelial carcinoma and multiple myeloma , where it potently suppresses tumor cell proliferation and survival by inhibiting autophosphorylation and downstream signaling pathways like MAPK and PI3K/AKT. The (E)-acrylamide structure is a key functional group that forms a covalent bond with a conserved cysteine residue in the FGFR3 kinase domain, contributing to its high selectivity and prolonged duration of action. Beyond oncology, this inhibitor is also utilized in basic research to dissect the physiological and pathological functions of FGFR3 in bone development and chondrocyte regulation . It provides researchers with a specific means to probe the complex signaling networks that govern cell growth, differentiation, and angiogenesis, making it an indispensable compound for advancing our understanding of receptor tyrosine kinase biology and for validating FGFR3 as a therapeutic target in preclinical models.

Properties

IUPAC Name

(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-27-17-8-9-18(28-2)21-20(17)24-22(30-21)25(14-15-5-3-11-23-13-15)19(26)10-7-16-6-4-12-29-16/h3-13H,14H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUBZOPRGYADCY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound notable for its complex structure, which includes multiple aromatic systems and functional groups. The presence of a benzo[d]thiazole moiety, a pyridine ring, and a thiophene unit suggests potential biological activity. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound's structure can be broken down as follows:

Structural Component Description
Benzo[d]thiazoleA heterocyclic aromatic compound that may contribute to antitumor and antimicrobial activities.
PyridineA nitrogen-containing ring that can enhance solubility and biological interactions.
ThiopheneA five-membered ring containing sulfur, often associated with anti-inflammatory properties.

The combination of these features indicates that the compound may exhibit diverse biological activities due to potential interactions with various biological targets.

Biological Activity Overview

  • Antimicrobial Activity : Compounds similar to (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide have shown promising antimicrobial properties. For instance, thiazole derivatives have been reported to possess significant activity against Mycobacterium tuberculosis and other pathogens .
  • Anticancer Potential : The structural features of this compound suggest it may act as an inhibitor of specific cancer-related proteins. For example, thiazole derivatives have been explored as inhibitors of Pin1, a protein implicated in cancer progression .
  • Anti-inflammatory Effects : The thiophene component is often linked to anti-inflammatory activities. Compounds containing thiophene rings have demonstrated effectiveness in reducing inflammation in various models .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the functional groups significantly affect the biological activity of compounds similar to (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide. Key findings include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions can enhance the potency of thiazole derivatives against Plasmodium falciparum, indicating a preference for non-bulky substituents in certain configurations .
  • Pyridine Substitution : Substituting the phenyl ring with a pyridine has been shown to maintain or enhance biological activity while improving physicochemical properties .

Case Studies

Several studies have investigated similar compounds to draw insights into the potential efficacy of (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide:

  • Thiazole Derivatives Against Mycobacterium tuberculosis :
    • A study highlighted that certain thiazole derivatives exhibited potent inhibitory effects against monoresistant strains of Mtb, with IC50 values in the low micromolar range .
    • These findings suggest that structural modifications can lead to enhanced activity against resistant strains.
  • Leishmanicidal Activity :
    • Research on phthalimido-thiazole derivatives demonstrated significant leishmanicidal activity against Leishmania infantum, showing structural similarities might confer similar properties to our compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structure combines a 4,7-dimethoxybenzo[d]thiazole core, a pyridin-3-ylmethyl group, and a thiophen-2-yl acrylamide side chain. Key comparisons with structurally related compounds include:

Compound Core Structure Substituents/Modifications Key Structural Differences Reference
Target compound Benzo[d]thiazole 4,7-dimethoxy, pyridin-3-ylmethyl, thiophene Methoxy groups enhance solubility vs. halogens
Compound 13b Imidazo[4,5-b]pyridine 4-Methylpiperazinyl, chloro Chloro substituent; lacks thiophene/acrylamide
(Z)-3-(4-nitrophenyl)-N-propyl acrylamide Oxazol-5(4H)-one Nitrophenyl, thienyl Nitro group for electron-withdrawing effects
2-Cyano-3-(pyrazolyl)-N-thiazol acrylamide Pyrazole-thiazole hybrid 4-Methoxyphenyl, cyano group Cyano group alters electronic properties
2-(3,4-Dichlorophenyl)-N-thiazol acetamide Thiazole-acetamide 3,4-Dichlorophenyl Chlorine substituents; simpler acetamide chain

Key Observations:

  • The 4,7-dimethoxybenzo[d]thiazole in the target compound distinguishes it from chloro- or nitro-substituted analogs, likely improving solubility and metabolic stability .
  • The thiophene acrylamide chain may facilitate conjugation and π-stacking, similar to nitrophenyl and cyano-substituted analogs .

Crystallographic and Conformational Insights

and highlight the role of hydrogen bonding and π-stacking in thiazole-based crystals:

  • The target compound’s methoxy groups may disrupt crystal packing (vs.
  • N—H···N hydrogen bonds observed in thiazole acetamides suggest similar intermolecular interactions in the target compound, stabilizing its conformation.

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